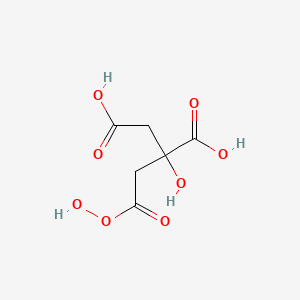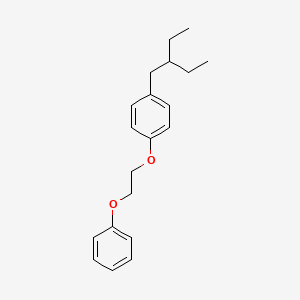
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by a benzene ring substituted with a 2-ethylbutyl group and a 2-phenoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- typically involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification reaction with 2-phenoxyethanol under basic conditions to introduce the 2-phenoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene,1-(2-ethylbutyl)-4-(2-methoxyethoxy)-
- Benzene,1-(2-ethylbutyl)-4-(2-ethoxyethoxy)-
Uniqueness
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
125796-89-6 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(2-ethylbutyl)-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C20H26O2/c1-3-17(4-2)16-18-10-12-20(13-11-18)22-15-14-21-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3 |
InChI-Schlüssel |
FNYKEPPBWZVEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


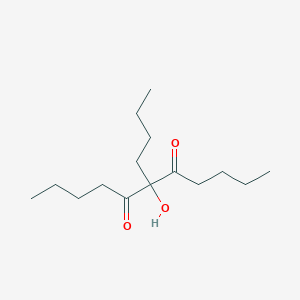
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
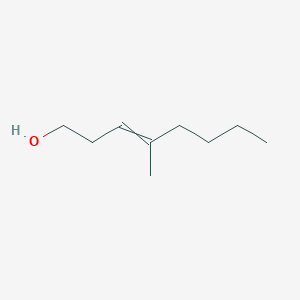
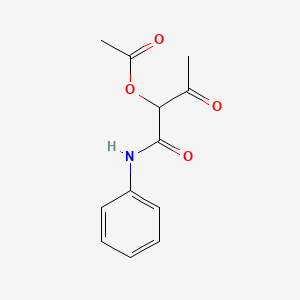
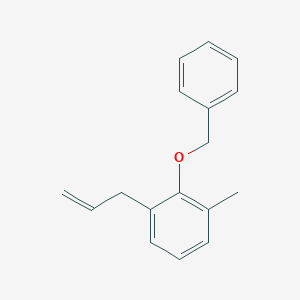
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)


![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
